molecular formula C11H12F3N3 B2581514 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2097882-78-3

2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No. B2581514
CAS RN: 2097882-78-3
M. Wt: 243.233
InChI Key: NATJFODIXMRWJW-UHFFFAOYSA-N
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Description

The compound “2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine” does not have a detailed description available in the sources I searched .


Molecular Structure Analysis

The molecular structure analysis of “2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine” is not available in the sources I searched .

Scientific Research Applications

ASK1 Inhibition

2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine derivatives have been evaluated as ASK1 inhibitors, which are important in the treatment of inflammation and pain. These compounds, including aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, have shown potential utility in conditions like osteoarthritis and neuropathic pain, highlighting their broad therapeutic applications (Norman, 2012).

Histamine H4 Receptor Ligands

Another significant application involves the development of 2-aminopyrimidine-containing compounds as ligands for the histamine H4 receptor (H4R), which have shown efficacy as anti-inflammatory agents and in pain management. These studies have led to the discovery of potent compounds with the potential to treat conditions related to inflammation and pain, demonstrating the versatility of this chemical structure in drug development (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

2,4-Disubstituted pyrimidine derivatives have been explored for their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering a promising approach for Alzheimer's disease treatment. This research has identified compounds with potent inhibitory effects, underlining the potential of 2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine derivatives in addressing neurodegenerative diseases (Mohamed et al., 2011).

Antimalarial Activity

The structure-activity relationship studies of trifluoromethyl-substituted pyridine and pyrimidine analogs have identified lead compounds for the treatment and prevention of malaria. These studies emphasize the importance of trifluoromethyl groups in enhancing the antimalarial activity and pharmacokinetic profiles of these compounds, showcasing their potential in the fight against malaria (Chavchich et al., 2016).

Mechanism of Action

The mechanism of action of “2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine” is not described in the sources I searched .

Safety and Hazards

The safety and hazards associated with “2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine” are not detailed in the sources I searched .

Relevant Papers I was unable to find any relevant papers on "2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine" .

properties

IUPAC Name

2-(3-methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-8-3-2-6-17(7-8)10-15-5-4-9(16-10)11(12,13)14/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATJFODIXMRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylidenepiperidin-1-yl)-4-(trifluoromethyl)pyrimidine

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